
5,7-Diaminoquinolin-8-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diaminoquinolin-8-ol;hydrochloride: is a chemical compound with the molecular formula C9H9N3O·HCl. It is known for its role as an oxidative developer in various chemical processes. This compound is soluble in water and alcohols but insoluble in ethers or esters. It is stable at room temperature and has a melting point of 196.42°C and a boiling point of 351.57°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-diaminoquinolin-8-ol typically involves the reduction of nitroquinoline derivatives. One common method starts with 3-nitroaniline or 3-chloroaniline, which undergoes a series of reactions including nitration, reduction, and amination to yield 5,7-diaminoquinolin-8-ol . The process involves the use of reagents such as SnCl2·2H2O for reduction and hydroxylamine for amination.
Industrial Production Methods: Industrial production of 5,7-diaminoquinolin-8-ol;hydrochloride often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Diaminoquinolin-8-ol;hydrochloride undergoes various chemical reactions including:
Oxidation: Reacts with oxidizing agents to form diazo compounds.
Reduction: Can be reduced using agents like SnCl2·2H2O.
Substitution: Undergoes substitution reactions where amino groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Tin(II) chloride (SnCl2·2H2O) and hydrazine hydrate.
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products:
Diazo Compounds: Formed through oxidation.
Reduced Aminoquinolines: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
5,7-Diaminoquinolin-8-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of photographic films and dyes .
Wirkmechanismus
The mechanism of action of 5,7-diaminoquinolin-8-ol;hydrochloride involves its interaction with molecular targets such as enzymes and DNA. It can inhibit enzyme activity by binding to the active site or interacting with metal ions essential for enzyme function. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5,7-Diiodoquinolin-8-ol: Used in pharmaceutical testing.
8-Hydroxyquinoline: Exhibits a wide range of biological activities including antimicrobial and anticancer effects .
Uniqueness: 5,7-Diaminoquinolin-8-ol;hydrochloride is unique due to its dual amino groups at positions 5 and 7, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
13207-71-1 |
|---|---|
Molekularformel |
C9H10ClN3O |
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
5,7-diaminoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;/h1-4,13H,10-11H2;1H |
InChI-Schlüssel |
YCNUTZBVRRBMCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2N)N)O)N=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


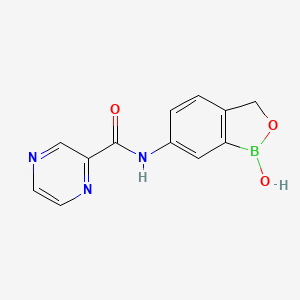
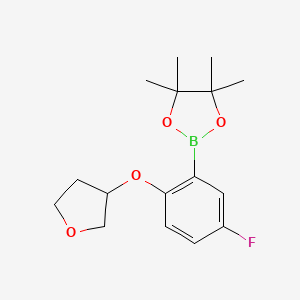
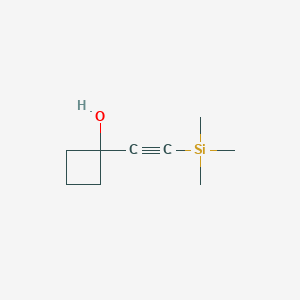



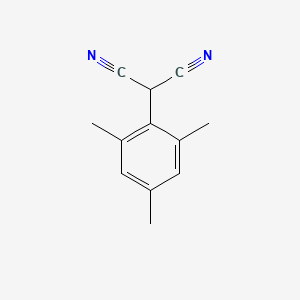
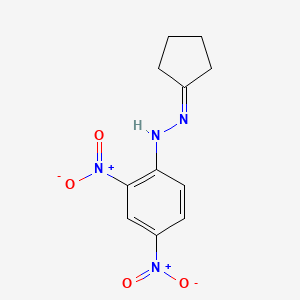

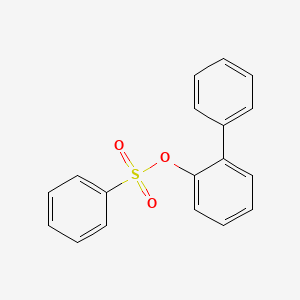

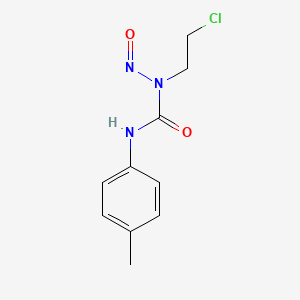
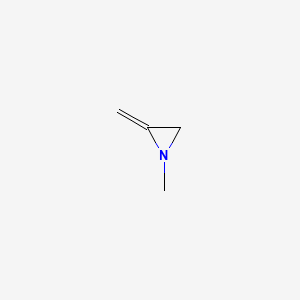
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)
